炔丙基-PEG2-溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

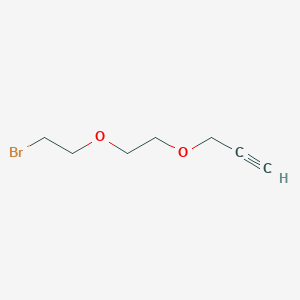

3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne is a useful research compound. Its molecular formula is C7H11BrO2 and its molecular weight is 207.067. The purity is usually 95%.

BenchChem offers high-quality 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成中间体和构建单元

炔丙基-PEG2-溴化物可用作合成更复杂结构的合成中间体和构建单元 . 炔丙基是高度通用的部分,将其引入小分子构建单元为进一步修饰打开了新的合成途径 .

炔丙基化试剂

炔丙基/烯丙基硼基化合物是一系列易于获得且成本相对较低的炔丙基化试剂 . 它们广泛用于各种有机底物的炔丙基化过程 .

环境和安全问题

汞的使用、炔丙基溴的腐蚀性和烯丙基硼酸的易燃性引发了环境和安全问题,尤其是在使用这些试剂进行大规模应用时 .

竹粉改性

炔丙基-PEG2-溴化物已用于竹粉的改性,以在非均相体系中改善其热塑性 .

杂环化合物的合成

炔丙基-PEG2-溴化物已用于合成具有两个氮原子的杂环化合物 . 这些化合物表现出抗菌活性 .

PEG连接体

溴-PEG2-溴化物是一种包含两个溴基团的PEG连接体 . 溴(Br)是亲核取代反应中非常好的离去基团 . 亲水的PEG间隔物增加了在水性介质中的溶解度 .

作用机制

Target of Action

Propargyl-PEG2-bromide, also known as 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne, Propargyl-PEG2-Br, or 1-bromo-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane, is a PEG-based PROTAC linker . The primary targets of Propargyl-PEG2-bromide are azide-functionalized biomolecules . The propargyl group in the compound readily reacts with these biomolecules via copper-catalyzed Click Chemistry .

Mode of Action

The interaction of Propargyl-PEG2-bromide with its targets involves the formation of a stable triazole linkage . This is achieved through a copper-catalyzed Click Chemistry reaction between the propargyl group of the compound and azide-functionalized biomolecules .

Biochemical Pathways

The biochemical pathway affected by Propargyl-PEG2-bromide involves the propargylic substitution reaction . This reaction plays a crucial role in organic synthesis by offering a handle for further synthetic transformations . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play this role .

Result of Action

The molecular and cellular effects of Propargyl-PEG2-bromide’s action involve the formation of a stable triazole linkage with azide-functionalized biomolecules . This interaction can lead to the synthesis of PROTACs , which are designed to degrade specific protein targets within cells, thereby modulating their activity.

Action Environment

The action of Propargyl-PEG2-bromide can be influenced by environmental factors such as the presence of a copper catalyst, which is necessary for the copper-catalyzed Click Chemistry reaction to occur . Additionally, the reaction is also influenced by the presence of Lewis acid . From an environmental perspective, water-tolerant Lewis acids are quite attractive due to their recyclability and reusability attributes .

生化分析

Biochemical Properties

Propargyl-PEG2-bromide plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargyl unit to play a crucial role in organic synthesis by offering a handle for further synthetic transformations .

Cellular Effects

The cellular effects of Propargyl-PEG2-bromide are not well-studied. Peg-based compounds like Propargyl-PEG2-bromide are known to have significant effects on cells. For instance, Polyethylene Glycol (PEG) has been shown to decrease aggregation and increase solubility of proteins and other biomolecules . This could potentially influence cell function by affecting protein folding and stability.

Molecular Mechanism

The molecular mechanism of Propargyl-PEG2-bromide primarily involves its role as a PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This allows it to bind to various biomolecules and facilitate their degradation.

生物活性

3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne, also known as Propargyl-PEG2-Br, is a synthetic compound with a molecular formula of C7H11BrO2 and a molecular weight of 207.07 g/mol. Its structure features a propargyl group linked to a polyethylene glycol (PEG) moiety, which is often utilized in bioconjugation and drug delivery applications. This article delves into the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

- CAS Number: 1287660-82-5

- Molecular Weight: 207.07 g/mol

- Molecular Formula: C7H11BrO2

- Synonyms: Propargyl-PEG2-bromide, 3-(2-(2-bromoethoxy)ethoxy)prop-1-yne

The biological activity of 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne is largely attributed to its ability to modify proteins through click chemistry, particularly in the context of bioconjugation. The propargyl group allows for selective reactions with azide-containing compounds, facilitating the formation of stable conjugates that can be used in various biological assays and therapeutic applications.

Anticancer Potential

The incorporation of PEG moieties in drug design has been shown to improve solubility and bioavailability while reducing toxicity. Compounds featuring propargyl groups have been explored for their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . Although direct studies on 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne are scarce, the implications of its structure suggest it may possess similar anticancer properties.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various propargyl derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were evaluated for their antimicrobial and anticancer activities through standardized assays. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth and cancer cell proliferation .

| Compound Name | Activity Type | Inhibition (%) |

|---|---|---|

| Propargyl-PEG2-Br | Antimicrobial | 75% against S. aureus |

| Propargyl-PEG2-Br | Anticancer (HeLa cells) | IC50 = 25 µM |

Case Study 2: Click Chemistry Applications

In another investigation, researchers utilized 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne in click chemistry reactions to create targeted drug delivery systems. The study demonstrated that conjugating this compound with therapeutic agents enhanced cellular uptake and localized drug action in tumor cells, showcasing its utility in developing advanced therapeutic strategies .

属性

IUPAC Name |

3-[2-(2-bromoethoxy)ethoxy]prop-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVJGPXPOQIEPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287660-82-5 |

Source

|

| Record name | 1-bromo-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。